molecular formula C19H19Cl4N3O4S B15078803 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide CAS No. 303062-77-3

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide

Cat. No.: B15078803
CAS No.: 303062-77-3
M. Wt: 527.2 g/mol
InChI Key: NICYDNNDMACHOV-UHFFFAOYSA-N
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Description

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C19H19Cl4N3O4S and a molecular weight of 527.257 . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and methoxy groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide involves several stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency, and implementing safety measures to handle the potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more hydrogenated derivatives .

Scientific Research Applications

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide lies in its specific combination of functional groups and the positions of these groups on the benzamide core. This unique structure can result in distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

303062-77-3

Molecular Formula

C19H19Cl4N3O4S

Molecular Weight

527.2 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C19H19Cl4N3O4S/c1-28-13-8-10(9-14(29-2)15(13)30-3)16(27)25-17(19(21,22)23)26-18(31)24-12-7-5-4-6-11(12)20/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,31)

InChI Key

NICYDNNDMACHOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Cl

Origin of Product

United States

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